2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate
Overview
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate is a chemical compound that belongs to the class of benzophenone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, material science, and electronics.
Mechanism of Action
The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It is believed that the compound targets specific proteins and enzymes involved in the cell cycle and apoptosis pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In vivo studies have shown that the compound has low toxicity and is well-tolerated.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate is its potential use as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Another advantage is its potential use in organic electronics due to its good solubility and stability.
One of the limitations for lab experiments is the lack of understanding of the compound's mechanism of action. Further studies are needed to fully understand the compound's mode of action and potential side effects. Another limitation is the need for further studies to determine the compound's efficacy in vivo.
Future Directions
There are several future directions for research on 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate. One direction is to further study the compound's potential use as an anticancer agent. Further studies are needed to determine the compound's efficacy in vivo and potential side effects.
Another direction is to study the compound's potential use in organic electronics. Further studies are needed to optimize the compound's properties for use in organic light-emitting diodes and solar cells.
Finally, future studies could focus on understanding the compound's mechanism of action and potential interactions with other drugs and compounds. This could lead to the development of more effective and targeted therapies for cancer and other diseases.
Scientific Research Applications
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate has been studied for its potential applications in various fields. In the field of medicine, it has shown promising results as a potential anticancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been studied for its potential use as an antibacterial and antifungal agent.
In the field of material science, the compound has been studied for its potential use in organic electronics. It has been shown to have good solubility and stability, making it a suitable candidate for use in organic light-emitting diodes and solar cells.
properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(4-phenylbenzoyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO6/c1-19-11-12-23(17-26(19)30(34)35)27(31)18-36-29(33)25-10-6-5-9-24(25)28(32)22-15-13-21(14-16-22)20-7-3-2-4-8-20/h2-17H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMAVGYRKAFRKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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